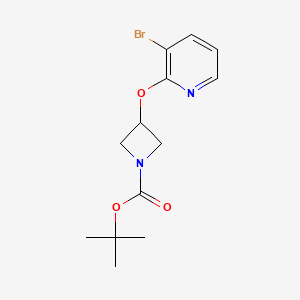

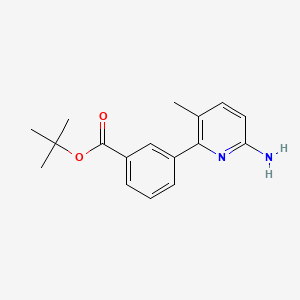

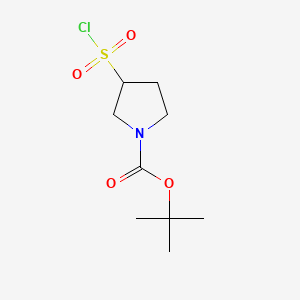

![molecular formula C11H20N2O2 B592290 Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 886766-28-5](/img/structure/B592290.png)

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a chemical compound used in the preparation of triazolopyridines for the treatment or prevention of neurological and psychiatric disorders .

Molecular Structure Analysis

The molecular formula of Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is C11H20N2O2 . It has a complex structure with a spirocyclic core, which includes two nitrogen atoms and a carboxylate group attached to a tert-butyl group .Physical And Chemical Properties Analysis

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a solid at room temperature . Its molecular weight is 212.2887 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Brk/PTK6 Inhibitors

This compound is used in the preparation of imidazo[1,2-a]pyrazin-8-amines, which serve as Brk/PTK6 inhibitors . Brk/PTK6 is a non-receptor tyrosine kinase that is implicated in several types of cancer, including breast cancer. Inhibitors of this kinase could potentially be used as targeted therapies for these cancers.

Synthesis of JAK Inhibitors

It is also used in the preparation of pyrrolopyrimidinyl-, pyrrolopyrazinyl- and pyrrolopyridinylacrylamides . These compounds are Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, nonreceptor tyrosine kinases that transmit signals from cytokine or growth factor-receptor interactions on the cellular membrane to influence cellular processes of hematopoiesis and immune cell function. Inhibitors of JAK can treat various diseases such as rheumatoid arthritis, psoriasis, and cancer.

Preparation of Other Protein Kinase Inhibitors

As per the Chinese source , this compound is an important intermediate for the synthesis of many drugs and adjuvants, and can be used in the preparation of tyrosine kinase and some protein kinase inhibitors. Protein kinases are key regulators of cell function that constitute one of the largest and most functionally diverse gene families. Inhibitors of protein kinases have great potential as therapeutic agents for a variety of diseases.

Safety and Hazards

This compound is considered an irritant . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

It is used in the preparation of triazolopyridines , which are known to interact with various targets in the central nervous system and are used for the treatment or prevention of neurological and psychiatric disorders .

Mode of Action

Given its use in the synthesis of triazolopyridines , it can be inferred that it may interact with its targets in a manner similar to these compounds.

Biochemical Pathways

As it is used in the synthesis of triazolopyridines , it may be involved in the biochemical pathways associated with these compounds, which are known to have effects on the central nervous system.

Result of Action

Given its use in the synthesis of triazolopyridines , it can be inferred that it may have similar effects to these compounds, which are known to have effects on the central nervous system.

Propiedades

IUPAC Name |

tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKCYKIJWLFVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2(C1)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677561 |

Source

|

| Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

CAS RN |

886766-28-5 |

Source

|

| Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.